MR Antagonist Activity vs. 5-Bromonicotinic Acid
5-Bromo-6-morpholinonicotinic acid demonstrates potent antagonist activity at the human mineralocorticoid receptor (MR) ligand-binding domain, with an IC₅₀ of 50 nM measured in a luciferase reporter gene assay in HEK293 cells expressing Gal4-fused human MR-LBD [1]. In contrast, the des-morpholino comparator 5-bromonicotinic acid shows no reported MR activity in available databases, with molecular docking predictions indicating binding only to viral proteins (hepatitis virus, binding energy -4.7 to -5.3 kcal/mol) rather than human nuclear receptors .
| Evidence Dimension | Antagonist activity at human mineralocorticoid receptor (MR) |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM |
| Comparator Or Baseline | 5-Bromonicotinic acid: No MR antagonist activity reported; predicted binding to hepatitis virus proteins (binding energy -4.7 to -5.3 kcal/mol) |
| Quantified Difference | Target compound: quantifiable sub-100 nM MR antagonism; Comparator: no detectable MR engagement |
| Conditions | Gal4-fused human mineralocorticoid receptor LBD expressed in UAS-MR-bla HEK293 cells; luciferase reporter gene assay |
Why This Matters
This differential MR engagement profile dictates that 5-bromo-6-morpholinonicotinic acid cannot be substituted by 5-bromonicotinic acid in studies targeting mineralocorticoid receptor signaling, cardiovascular pharmacology, or hypertension research.
- [1] BindingDB. BDBM50235933 / CHEMBL3775714. Antagonist activity at gal4-fused human mineralocorticoid receptor LBD expressed in UAS-MR-bla HEK293 cells, IC₅₀ = 50 nM. Accessed April 2026. View Source
